molecular formula C5H7NO3S2 B136623 5-Methoxythiophene-2-sulfonamide CAS No. 140646-38-4

5-Methoxythiophene-2-sulfonamide

Cat. No.: B136623
CAS No.: 140646-38-4
M. Wt: 193.2 g/mol
InChI Key: CXLPLLMEAMSLTA-UHFFFAOYSA-N
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Description

5-Methoxythiophene-2-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly within the well-established sulfonamide class of bioactive molecules. The thiophene-sulfonamide architecture is a recognized pharmacophore in the development of potent enzyme inhibitors. Research indicates that structurally analogous thiophene-2-sulfonamides demonstrate effective inhibitory activity against various carbonic anhydrase (CA) isoforms, which are enzymatic targets for therapeutic interventions in conditions such as glaucoma, epilepsy, and certain cancers . The primary mechanism of action for sulfonamide-based inhibitors involves direct and selective coordination to the zinc ion within the enzyme's active site, thereby modulating its biological function . Beyond carbonic anhydrase inhibition, the thiophene ring system is a privileged structure in FDA-approved pharmaceuticals, underscoring its broader utility in designing novel agents with potential anti-diabetic, anticancer, and anti-inflammatory properties . The incorporation of the 5-methoxy moiety offers a site for strategic molecular diversification, allowing researchers to fine-tune the compound's electronic properties, binding affinity, and metabolic stability. This makes this compound a versatile and valuable intermediate for high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at developing new targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxythiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLPLLMEAMSLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Methoxythiophene 2 Sulfonamide and Its Derivatives

General Synthetic Approaches to Thiophene (B33073) Sulfonamides

The preparation of thiophene sulfonamides typically involves the reaction of a thiophenesulfonyl chloride with a suitable amine. nih.govcbijournal.com The primary challenge often lies in the synthesis of the thiophenesulfonyl chloride intermediate itself. nih.gov Traditional methods for synthesizing aryl sulfonyl chlorides include electrophilic aromatic substitution with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can have significant limitations. nih.gov

Recent advancements have focused on developing more efficient and milder synthetic protocols. These include palladium-catalyzed cross-coupling reactions and the use of alternative sulfur dioxide sources. organic-chemistry.orgnih.govbohrium.com For instance, a one-pot synthesis of sulfonamides has been developed using a palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by reaction with an amine. organic-chemistry.org

Functionalization Methods of Thiophene Derivatives

The thiophene ring can be readily functionalized through various reactions, including halogenation, nitration, acylation, and sulfonation. nih.gov However, alkylation and oxidation can be more challenging. nih.govnih.gov The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene. nih.gov

For the synthesis of specific derivatives, such as those required for certain drug candidates, functionalization of the thiophene ring is a key step. For example, in the synthesis of thienothiadiazine derivatives, the preparation of highly functionalized thiophene sulfonyl chlorides is a critical challenge. lookchem.com Various methods have been developed for the synthesis of substituted thiophenes, including modifications of the Gewald and Fiesselmann methods, as well as novel approaches utilizing diverse catalysts. benthamdirect.com

Sulfonylation Reactions with Amines

The reaction of a sulfonyl chloride with an amine is the most common method for forming the sulfonamide bond. nih.govcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. cbijournal.com

The reaction between a primary amine and an aryl sulfonyl chloride, often referred to as the Hinsberg reaction, is a well-established method for synthesizing sulfonamides. cbijournal.comwikipedia.org The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. wikipedia.orgyoutube.com The resulting sulfonamide from a primary amine is acidic and can be deprotonated by a base to form a water-soluble salt. wikipedia.org This reaction's efficiency can be influenced by the nucleophilicity of the amine, which is dependent on its substituent groups. cbijournal.com Various bases, both organic and inorganic, can be employed to facilitate this reaction. cbijournal.com

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the sulfur atom of the sulfonyl chloride. youtube.com This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final sulfonamide. libretexts.org

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of sulfonamides, offering mild reaction conditions and broad functional group tolerance. nih.govorganic-chemistry.orgnih.govbohrium.com One approach involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, which generates an aryl ammonium (B1175870) sulfinate intermediate. This intermediate can then be converted to the sulfonamide in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org

Another palladium-catalyzed method involves the Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids. nih.govresearchgate.net This three-component reaction utilizes sulfuric chloride as the source of the sulfur dioxide group and is effective for secondary amines, showing high functional group tolerance. nih.gov Palladium catalysis has also been utilized for the chlorosulfonylation of arylboronic acids to produce arylsulfonyl chlorides, which can then be reacted with amines to form sulfonamides. nih.gov

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" methods for chemical synthesis. For sulfonamide synthesis, this includes the use of water as a solvent, solvent-free reaction conditions, and the use of catalysts that are less toxic and can be recycled. rsc.orgsci-hub.sescilit.comrsc.org

Solvent-free mechanochemical approaches have been developed for the one-pot synthesis of sulfonamides from disulfides. rsc.org This method involves the oxidation-chlorination of the disulfide followed by amination. rsc.org Water has been successfully used as a solvent for the synthesis of sulfonamide derivatives from amino acids and tosyl chloride in the presence of sodium carbonate. sci-hub.sescilit.com Microwave-assisted synthesis under solvent- and catalyst-free conditions has also been reported as a simple and efficient protocol for the sulfonylation of amines. rsc.org

The preparation of sulfonyl chlorides from thiols or disulfides is a crucial step in the synthesis of many sulfonamides. nih.gov Various oxidative chlorination methods have been developed to achieve this transformation under mild conditions. lookchem.comorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net

Reagent systems such as chlorotrimethylsilane (B32843) and a nitrate (B79036) salt have been shown to be effective for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.org Other methods utilize oxidants like N-chlorosuccinimide (NCS) in the presence of a chloride source, or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.orgnih.govorganic-chemistry.org Trichloroisocyanuric acid (TCCA) and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) have also been found to be mild and efficient reagents for this conversion. lookchem.comresearchgate.net A patent describes a method for preparing thiophenesulfonyl chloride by reacting thiophene benzyl (B1604629) sulfide (B99878) with trichloroisocyanuric acid in the presence of acetic acid and water. google.com

Synthesis of 5-Methoxythiophene-2-sulfonamide Scaffold

The construction of the this compound core is a multi-step process that leverages the distinct electronic properties of the thiophene heterocycle. The synthesis is typically achieved by first establishing the desired substitution pattern on the thiophene ring and then building the sulfonamide functionality.

Regioselective Functionalization of Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The sulfur atom can stabilize an adjacent positive charge through resonance, making the C2 and C5 positions the most reactive sites. pearson.comyoutube.com This inherent reactivity is the cornerstone of regioselective functionalization. For the synthesis of the target compound, strategies often begin with a pre-functionalized thiophene, such as 2-methoxythiophene (B42098), to direct subsequent reactions to the desired positions. nih.govsigmaaldrich.com The electron-donating nature of the methoxy (B1213986) group at the C2 position further activates the ring, primarily directing incoming electrophiles to the C5 position.

Introduction of Methoxy Group at C5 Position

The most direct method for synthesizing the scaffold begins with 2-methoxythiophene. nih.govsigmaaldrich.com In this approach, the methoxy group is already in place, simplifying the synthetic sequence. The methoxy group is a functional group consisting of a methyl group bound to oxygen (R−O−CH₃). nih.gov By starting with 2-methoxythiophene, the challenge shifts from introducing the methoxy group to selectively functionalizing the C5 position.

Formation of Sulfonamide Moiety at C2 Position

With 2-methoxythiophene as the starting material, the sulfonamide group is introduced at the C5 position via a two-step process.

Chlorosulfonylation: The thiophene ring is highly reactive towards sulfonation. chemspider.com A common and effective method is direct chlorosulfonylation using chlorosulfonic acid (ClSO₃H). researchgate.netresearchgate.net The reaction of 2-methoxythiophene with chlorosulfonic acid, typically in an inert solvent like carbon tetrachloride at low temperatures, leads to the formation of the key intermediate, 5-methoxythiophene-2-sulfonyl chloride. The strong electrophilic nature of the reagent and the activating effect of the methoxy group drive the substitution to the C5 position.

Ammonolysis: The resulting 5-methoxythiophene-2-sulfonyl chloride is then converted to the primary sulfonamide. This is achieved through reaction with an amine source, most commonly aqueous or gaseous ammonia. rsc.org This nucleophilic substitution reaction replaces the chloride atom with an amino (-NH₂) group, yielding the final product, this compound.

Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives. These modifications can be made at the sulfonamide nitrogen or on the thiophene ring itself.

N-Substitution on the Sulfonamide Nitrogen

The primary sulfonamide group possesses two acidic N-H protons, making it a prime site for substitution reactions such as alkylation and arylation.

N-Alkylation: The nitrogen atom can be alkylated using various methods. A common approach involves deprotonation of the sulfonamide with a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion, which then acts as a nucleophile towards an alkyl halide. More advanced, catalytic methods have also been developed. For instance, manganese and ruthenium-based catalysts enable the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" mechanism. acs.orgresearchgate.net This method is advantageous due to its atom economy and the use of readily available alcohols. Studies on related arylsulfonamides have demonstrated that N-alkylation is a viable strategy for creating diverse libraries of compounds. nih.gov

N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be accomplished using transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses copper catalysts, is a notable method for forming C-N bonds and can be applied to the N-arylation of sulfonamides with boronic acids. organic-chemistry.org

Table 1: Examples of N-Substitution Reactions on Sulfonamides
Reaction TypeReagents & ConditionsProduct TypeReference
N-AlkylationAlkyl Halide, K₂CO₃, DMFN-Alkyl Sulfonamide nih.gov
Catalytic N-AlkylationAlcohol, Mn or Ru catalyst, BaseN-Alkyl Sulfonamide acs.orgresearchgate.net
N-Arylation (Chan-Lam)Aryl Boronic Acid, Cu(OAc)₂, Pyridine (B92270)N-Aryl Sulfonamide organic-chemistry.org

Substitutions on the Thiophene Ring

Modifying the thiophene ring itself at the remaining C3 and C4 positions presents a greater synthetic challenge due to the directing effects of the existing substituents. The C5-methoxy group is strongly activating and ortho, para-directing (directing to C4 and C2), while the C2-sulfonamide group is deactivating and meta-directing (directing to C4). The combined effect strongly favors electrophilic substitution at the C4 position.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the thiophene ring using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Given the electronic bias of the ring, this reaction would be expected to yield primarily 4-halo-5-methoxythiophene-2-sulfonamide. These halogenated derivatives are valuable intermediates for further functionalization. jcu.edu.au

Cross-Coupling Reactions: The halogenated intermediates can be used in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, a 4-bromo-5-methoxythiophene-2-sulfonamide derivative could be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the C4 position. nih.govresearchgate.net This strategy significantly expands the structural diversity of the derivatives that can be accessed from the parent scaffold.

Table 2: Potential Strategies for Thiophene Ring Substitution
PositionReaction TypeReagents & ConditionsExpected Intermediate/ProductReference
C4Electrophilic HalogenationN-Bromosuccinimide (NBS), CCl₄4-Bromo-5-methoxythiophene-2-sulfonamide jcu.edu.au
C4Suzuki Cross-CouplingArylboronic acid, Pd(PPh₃)₄, Base4-Aryl-5-methoxythiophene-2-sulfonamide nih.govresearchgate.net

Introduction of Bridging Linkers and Heterocyclic Moieties

The incorporation of bridging linkers and various heterocyclic systems into the this compound structure is a widely used strategy to modulate the physicochemical properties and biological activity of the parent compound. These modifications can influence factors such as solubility, membrane permeability, and binding affinity to target proteins.

The synthesis of derivatives often involves the reaction of the sulfonamide nitrogen with a variety of electrophilic reagents. For instance, N-alkylation of the sulfonamide can introduce simple alkyl or more complex linkers. One common approach involves the deprotonation of the sulfonamide with a suitable base, such as potassium bis(trimethylsilyl)amide (KHMDS), followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl iodide, or allyl bromide). This method allows for the straightforward introduction of short alkyl chains. nih.gov

Furthermore, amide linkers can be established by coupling the sulfonamide with carboxylic acids or their activated derivatives. This can be achieved using standard peptide coupling reagents. nih.gov Ether linkages can also be incorporated, for example, by reacting a hydroxyl-containing sulfonamide derivative with an appropriate alkyl halide under basic conditions.

The introduction of heterocyclic moieties is a particularly fruitful strategy, as these rings are prevalent in many biologically active molecules. organic-chemistry.orgnih.gov These heterocycles can be appended to the this compound core through various linkers or directly to the sulfonamide nitrogen. For example, a heterocyclic ring can be introduced by reacting the sulfonamide with a halo-substituted heterocycle. Another approach involves the multi-step synthesis where the heterocyclic ring is constructed onto a pre-functionalized this compound derivative. organic-chemistry.org

A notable example involves the synthesis of 1,3,5-triazine-substituted sulfonamides, where cyanuric chloride is successively treated with a sulfonamide and other amines. organic-chemistry.org Additionally, pyrrole-containing derivatives can be synthesized through the reaction of a sulfonamide with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org The versatility of these methods allows for the creation of a diverse range of derivatives with potentially enhanced pharmacological profiles.

Suzuki Cross-Coupling Reactions for Aryl Substitution

The Suzuki cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, and it has been effectively applied to the derivatization of thiophene sulfonamides. libretexts.orgnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with a halide or triflate. nih.gov In the context of this compound, this reaction is primarily used to introduce aryl or heteroaryl substituents at a halogenated position on the thiophene ring, most commonly at the 5-position.

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.gov

A common precursor for these reactions is a halogenated derivative, such as 5-bromo-3-methoxythiophene-2-sulfonamide. This starting material can be coupled with a wide variety of arylboronic acids under mild conditions to yield the corresponding 5-aryl-3-methoxythiophene-2-sulfonamide derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being used. libretexts.orgrroij.com

For instance, a study on the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety utilized the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids. libretexts.org The reaction conditions were optimized to achieve good yields of the desired products. The electronic nature of the substituents on the arylboronic acid was found to influence the reaction outcome. libretexts.org

Interactive Table: Suzuki Cross-Coupling of 5-Bromothiophene-2-sulfonamide with Arylboronic Acids libretexts.org

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water85
24-Methylphenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water82
34-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water88
44-Chlorophenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water78
54-Fluorophenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water80

This methodology provides a direct and efficient route to a diverse array of 5-aryl-thiophene-2-sulfonamide derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Computational and Theoretical Investigations of 5 Methoxythiophene 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of thiophene (B33073) sulfonamide derivatives. These methods allow for the prediction of various molecular parameters that are key to understanding the behavior of these molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For thiophene sulfonamide derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311G(d,p), have been employed to determine optimized geometric parameters such as bond lengths and bond angles. mdpi.comsemanticscholar.org

For instance, in a study of thiophene sulfonamide derivatives, the calculated intramolecular distances for the S=O and S-NH2 bonds in the sulfonamide group were found to be in the ranges of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.comsemanticscholar.org The bond lengths of S1–C2 and C5–S1 in the thiophene ring were calculated to be between 1.73 Å and 1.75 Å. mdpi.comsemanticscholar.org These theoretical values can be compared with experimental data, where available, to validate the computational model. For example, the experimentally determined bond lengths for S=O and S-NH2 in similar sulfonamide structures are approximately 1.42 Å and 1.64 Å, respectively. semanticscholar.org

DFT is also used to simulate vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental spectra to confirm the molecular structure and vibrational modes. mdpi.comresearchgate.netresearchgate.netnih.gov The assignments of these vibrational modes are often aided by potential energy distribution (PED) analysis. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller gap suggests higher reactivity and a greater potential for intramolecular charge transfer. researchgate.net

For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to range from 3.44 eV to 4.65 eV, indicating that these compounds are generally stable. mdpi.comsemanticscholar.org The specific values of HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of the molecules. mdpi.com In some sulfonamides, the electron density in the HOMO is concentrated on the benzenesulfonamide (B165840) and amino groups, while in the LUMO, it is localized on the pyridine (B92270) ring, suggesting a transfer of electron density upon excitation. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Thiophene Sulfonamide Derivative

ParameterValue (eV)
EHOMO-
ELUMO-
HOMO-LUMO Gap (ΔE)3.44 - 4.65 mdpi.comsemanticscholar.org

Electrostatic Potential Surface (MESP) Analysis

Molecular Electrostatic Potential Surface (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

In the MESP analysis of related compounds, negative regions are often localized over electronegative atoms like oxygen in carbonyl or sulfonyl groups, indicating these as sites for electrophilic interaction. nih.gov Conversely, positive potentials are typically found around hydrogen atoms, particularly those attached to heteroatoms. nih.gov This analysis helps in understanding how the molecule will interact with biological targets. researchgate.netnih.gov

Molecular Parameters (e.g., Hyperpolarizability, Chemical Hardness, Electrophilicity Index)

Quantum chemical calculations also provide access to a range of molecular parameters that describe the reactivity and optical properties of a molecule. mdpi.comresearchgate.net These include:

Hyperpolarizability (β₀): This parameter measures the nonlinear optical (NLO) response of a molecule. mdpi.com Materials with high hyperpolarizability are of interest for applications in optoelectronics. nih.gov There is often an inverse relationship between the HOMO-LUMO gap and hyperpolarizability; molecules with smaller energy gaps tend to have higher hyperpolarizability. mdpi.comnih.gov For a series of thiophene sulfonamides, the methoxy-substituted derivative showed the highest hyperpolarizability. mdpi.com

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. mdpi.commdpi.com A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the reactivity of a molecule.

Electronegativity (χ): This is the negative of the chemical potential and describes the molecule's ability to attract electrons. mdpi.com

Electrophilicity Index (ω): This global reactivity descriptor, calculated from the electronic chemical potential and chemical hardness, quantifies the energy lowering of a system when it accepts electrons. mdpi.comnih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

Table 2: Calculated Molecular Properties for a Series of Thiophene Sulfonamide Derivatives

PropertyDefinitionSignificance
Hyperpolarizability (β₀) Measure of nonlinear optical response.Indicates potential for NLO applications. mdpi.com
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. mdpi.com
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Ability to attract electrons. mdpi.com
Electrophilicity Index (ω) ω = μ² / (2η) where μ is the chemical potentialQuantifies the capacity to accept electrons. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govekb.eg This method is crucial in drug discovery for understanding the binding mechanisms and predicting the binding affinity between a drug candidate and its biological target. mdpi.com

Ligand-Enzyme Binding Interactions

Molecular docking studies have been extensively used to investigate the interactions of sulfonamide derivatives, including those with a thiophene scaffold, with various enzymes, most notably carbonic anhydrases (CAs). mdpi.comnih.govmdpi.com These studies help to rationalize the observed inhibitory activity and selectivity of the compounds. mdpi.com

The docking results typically reveal the key amino acid residues in the active site of the enzyme that interact with the ligand. nih.gov For sulfonamides, the sulfonamide group itself is a critical binding motif. chemrxiv.orgnih.gov The nitrogen atom of the sulfonamide can coordinate with the zinc ion present in the active site of carbonic anhydrases, while the oxygen atoms can form hydrogen bonds with nearby amino acid residues. nih.gov

Prediction of Binding Affinity and Mode

Computational docking studies are fundamental in predicting how a ligand like 5-Methoxythiophene-2-sulfonamide might bind to a biological target. These simulations calculate the preferred orientation of the molecule within a protein's active site and estimate the strength of the interaction, often expressed as a binding affinity (e.g., Ki value) or a docking score.

For structurally related thiophene sulfonamides, studies have demonstrated high binding affinity for various receptors. For instance, a series of N-(alkyloxycarbonyl)thiophene sulfonamide derivatives were identified as potent ligands for the Angiotensin II type 2 (AT2) receptor, with one of the most effective compounds exhibiting a Ki value of 9.3 nM. nih.gov Docking calculations for these compounds were crucial in exploring their binding modes. nih.gov

In other studies focusing on carbonic anhydrase (CA) inhibitors, the orientation of thiophene sulfonamide derivatives within the enzyme's active site was shown to be heavily influenced by the nature of their substituents. The flexibility of linkers, such as a sulfanylmethyl (SCH2) group, can allow the inhibitor's tail to orient itself toward either the hydrophobic or hydrophilic halves of the active site, thereby influencing isoform selectivity. researchgate.net

Table 1: Example Binding Affinity Data for a Related Thiophene Sulfonamide Derivative

Target Receptor Ligand Type Binding Affinity (Ki)

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Target Sites

The binding mode of a ligand is stabilized by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. The sulfonamide group (–SO2NH–) is particularly important as it can act as both a hydrogen bond donor (via the NH group) and a hydrogen bond acceptor (via the oxygen atoms). nih.govmdpi.com

Detailed analyses of thiophene sulfonamides bound to carbonic anhydrase II (hCA II) reveal the critical role of hydrophobic interactions. The inhibitor's orientation can be dictated by contacts with hydrophobic residues such as Val121, Phe131, Val135, Leu198, Thr200, and Pro202 within the active site. researchgate.net The sulfonamide moiety itself typically forms crucial hydrogen bonds with key residues in the target protein, anchoring the molecule in place and contributing significantly to its inhibitory potency. nih.govmdpi.com The twisted geometry of the sulfonamide group enables its oxygen atoms to form hydrogen bonds in multiple dimensions, further stabilizing the protein-ligand complex. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding mode and to observe the conformational changes of both the ligand and the protein. nih.govnih.gov

In studies of related sulfonamides, MD simulations have been performed to confirm the stability of the ligand-protein complex. nih.govnih.gov A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. A stable RMSD value fluctuating around an average plateau suggests that the ligand remains securely bound within the active site and the complex has reached equilibrium. nih.gov For example, an MD simulation of an enastron analogue-Eg5 enzyme complex was conducted in a solvated system containing over 46,000 atoms to validate the docking results. nih.gov Such simulations provide confidence in the predicted binding mode and the specific interactions observed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent derivatives.

For thiophene analogs and sulfonamide derivatives, QSAR studies have revealed the importance of specific physicochemical and electronic properties in modulating biological activity, such as anti-inflammatory or anticancer effects. nih.govresearchgate.net For instance, QSAR models for a series of thiourea (B124793) and sulfonamide derivatives with anticancer activity were developed to guide structural modifications. nih.gov In studies on other thiophene analogs, electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to play a dominant role in determining their anti-inflammatory activity. researchgate.net These insights allow researchers to rationally design compounds like this compound with optimized properties.

In Silico ADMET Predictions

Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile must be evaluated. In silico ADMET prediction tools are widely used in the early phases of drug discovery to filter out compounds with poor pharmacokinetic or toxicological properties. nih.gov These predictions are based on computational models trained on large datasets of known drugs. nih.gov

Absorption, Distribution, Metabolism, Excretion Predictions

Predictions for sulfonamide derivatives often involve calculating key descriptors related to drug-likeness and pharmacokinetics. nih.govnih.gov These include parameters like lipophilicity (LogP), aqueous solubility (LogS), the number of hydrogen bond donors and acceptors, and adherence to established rules like Lipinski's Rule of Five. A compound's predicted ability to be absorbed in the gut, penetrate the blood-brain barrier, and its potential for being a substrate or inhibitor of cytochrome P450 (CYP) enzymes are also critical assessments. researchgate.net

Table 2: Representative In Silico ADMET Predictions for a Sulfonamide-based Compound

Property Predicted Value/Classification Significance
Absorption
Lipinski's Rule Violations 0 nih.gov Indicates good potential for oral bioavailability.
GI Absorption High Predicts good absorption from the gastrointestinal tract.
Distribution
LogP (Lipophilicity) 1.0 - 2.0 nih.gov Optimal range for cell membrane permeability.
Blood-Brain Barrier (BBB) Permeant No Suggests the compound is less likely to cause central nervous system side effects.
Metabolism
CYP2D6 Inhibitor No researchgate.net Low risk of drug-drug interactions involving this major metabolic enzyme.
CYP3A4 Inhibitor No researchgate.net Low risk of drug-drug interactions involving this major metabolic enzyme.
Excretion

Spectroscopic Properties Simulation

Computational chemistry methods, particularly Density Functional Theory (DFT), are used to simulate and predict the spectroscopic properties of molecules. These simulations can provide insights into the molecule's electronic structure, vibrational frequencies (infrared spectra), and chemical shifts (NMR spectra), which can aid in the characterization of newly synthesized compounds.

For thiophene-based derivatives, DFT studies have been used to calculate molecular and electronic properties such as the HOMO-LUMO energy gap (ΔEH-L). nih.gov This energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions, which are the basis for UV-Visible spectroscopy. While direct simulations of the full NMR or IR spectra for this compound are specific research tasks, the underlying electronic properties that dictate these spectra are readily investigated using established theoretical methods. nih.gov

Infrared (FT-IR) Spectra

Computational methods, specifically DFT, are powerful tools for simulating the vibrational spectra of molecules, providing a theoretical basis for interpreting experimental Fourier-Transform Infrared (FT-IR) data. For thiophene sulfonamide derivatives, theoretical calculations help in assigning the characteristic vibrational modes. mdpi.comresearchgate.net

The FT-IR spectrum of a molecule is determined by the vibrations of its constituent atoms. Key functional groups in this compound, such as the sulfonamide (–SO₂NH₂), methoxy (B1213986) (–OCH₃), and the thiophene ring, exhibit characteristic vibrational frequencies.

Key Vibrational Modes for Thiophene Sulfonamide Derivatives:

Sulfonamide Group (–SO₂NH₂): The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. Computationally, these are predicted to appear in distinct regions of the spectrum. The N-H stretching vibrations of the sulfonamide's amino group are also prominent. researchgate.net

Thiophene Ring: The thiophene ring has characteristic C-H stretching, C=C ring stretching, and C-S stretching vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. mdpi.com The C-S stretching modes are generally observed at lower wavenumbers. nih.gov

Methoxy Group (–OCH₃): The methoxy group is identified by the stretching and bending vibrations of its C-H bonds and the C-O stretching vibrations. Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ region.

Theoretical calculations for a range of thiophene sulfonamide derivatives using the B3LYP/6-311G(d,p) level of theory provide insights into the expected vibrational frequencies. mdpi.com Although specific calculated data for this compound is not detailed in the primary literature found, the general regions for related structures are well-established.

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for Thiophene Sulfonamide Derivatives

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
SulfonamideN-H Stretching3300-3500 mdpi.com
S=O Asymmetric Stretching~1382 researchgate.net
S=O Symmetric Stretching~1152 researchgate.net
S-N Stretching~950 researchgate.net
Thiophene RingAromatic C-H Stretching3000-3100 mdpi.com
C=C Ring Stretching1430-1532 nih.gov
C-S Stretching608-839 nih.gov
Methoxy GroupC-H Stretching2834-2930

Note: The data in this table is based on computational studies of similar thiophene sulfonamide and related aromatic compounds. The exact peak positions for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectra

Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. mdpi.com These calculations provide information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions.

For a series of thiophene sulfonamide derivatives studied computationally, the electronic transitions are primarily of the π → π* type, characteristic of conjugated aromatic systems. mdpi.com The position of the methoxy group on the thiophene ring is expected to influence the electronic properties and thus the UV-Vis absorption spectrum. An electron-donating group like methoxy typically causes a bathochromic (red) shift in the absorption maximum.

Computational studies on thiophene sulfonamide derivatives in a solvent like 1,4-dioxane (B91453) have shown that the main absorption bands are located in the UV region. mdpi.com The calculated UV-Vis spectrum for a representative thiophene sulfonamide derivative shows significant absorption peaks that correspond to electronic excitations between various molecular orbitals. researchgate.net

Table 2: Predicted UV-Vis Spectral Data for a Representative Thiophene Sulfonamide Derivative

Calculated λmax (nm)Oscillator Strength (f)Major Electronic Transition Contribution
~257~0.0016HOMO→LUMO
~401~0.0012HOMO→LUMO

Note: This data is derived from a computational study on a related benzothiophene (B83047) polymer and serves as an illustrative example. mdpi.com The specific λmax for this compound would depend on its unique electronic structure.

The energy difference (ΔE) between the HOMO and LUMO is a key factor determining the electronic transition energy and, consequently, the absorption wavelength. A smaller HOMO-LUMO gap generally leads to a longer absorption wavelength. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) within the DFT framework has become a reliable tool for structural elucidation. nih.gov These calculations predict the ¹H and ¹³C chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted NMR spectrum would show distinct signals for the protons and carbons of the thiophene ring, the methoxy group, and the sulfonamide group.

¹H NMR:

Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. Their exact chemical shifts and coupling patterns would depend on their position relative to the electron-donating methoxy group and the electron-withdrawing sulfonamide group.

Methoxy Protons: The protons of the methoxy group (–OCH₃) would appear as a sharp singlet, typically in the range of δ 3.5 to 4.0 ppm.

Sulfonamide Protons: The protons of the –NH₂ group of the sulfonamide would likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR:

Thiophene Carbons: The carbon atoms of the thiophene ring would resonate in the aromatic region of the ¹³C NMR spectrum, generally between δ 110 and 160 ppm. The carbon attached to the electron-donating methoxy group would be shielded (shift to a lower ppm value), while the carbon attached to the electron-withdrawing sulfonamide group would be deshielded (shift to a higher ppm value).

Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift in the range of δ 55 to 60 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
Thiophene-H6.0 - 8.0
Methoxy-H (OCH₃)3.5 - 4.0
Sulfonamide-H (NH₂)Variable (broad)
¹³C NMR
Thiophene-C110 - 160
Methoxy-C (OCH₃)55 - 60

Note: These ranges are based on computational studies and experimental data for analogous aromatic and thiophene sulfonamide compounds. nih.govdntb.gov.ua The precise chemical shifts would need to be confirmed by experimental measurement or specific high-level computational analysis of this compound.

Enzyme Inhibition Studies

The primary biological activity of this compound and related thiophene-based sulfonamides observed in vitro is their ability to inhibit various enzymes. These studies are crucial for understanding their therapeutic potential.

Carbonic Anhydrase (CA) Inhibition

Thiophene-based sulfonamides are recognized as a significant class of carbonic anhydrase inhibitors (CAIs). nih.govnih.gov The five-membered heterocyclic structure of thiophene often leads to more effective inhibition compared to six-membered ring systems. nih.gov Carbonic anhydrases are ubiquitous metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov

Studies on various thiophene-based sulfonamides have demonstrated their potent inhibitory effects on carbonic anhydrase isoenzymes. For instance, a range of thiophene-based sulfonamides exhibited IC50 values from 69 nM to 70 µM against human carbonic anhydrase I (hCA-I) and from 23.4 nM to 1.405 µM against human carbonic anhydrase II (hCA-II). nih.gov The corresponding inhibition constants (Ki) were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. nih.gov

Interestingly, some studies on thiophene-based sulfonamides have indicated a noncompetitive inhibition mechanism for both hCA-I and hCA-II. nih.gov This suggests that these inhibitors may bind to a site on the enzyme other than the catalytic active site, altering the enzyme's conformation and reducing its activity. nih.gov However, the classical mechanism for sulfonamide inhibitors involves direct interaction with the zinc ion in the active site. The association rates of sulfonamide inhibitors with CA isoforms are often pH-dependent, suggesting that the ionized form of the inhibitor is the active species in binding. researchgate.net

There are 15 known isoforms of human carbonic anhydrase, and developing isoform-selective inhibitors is a key goal in drug design to minimize off-target effects. nih.gov Thiophene sulfonamides have shown varied inhibition profiles against different CA isoforms. For example, certain sulfonamide derivatives show potent inhibition of tumor-associated isoforms like CA IX and CA XII, with Ki values in the low nanomolar range. mdpi.com Specifically, some compounds have demonstrated potent and selective inhibition of CA IX (Ki = 4.9 nM) and CA XII (Ki = 5.6 nM). mdpi.com The development of such selective inhibitors is promising for targeted therapies. nih.gov

Table 1: Inhibition Data of Representative Thiophene-Based Sulfonamides Against Human Carbonic Anhydrase Isoforms

Compound/Class hCA I (Ki) hCA II (Ki) hCA IX (Ki) hCA XII (Ki)
Thiophene-Based Sulfonamides nih.gov 66.49 nM - 234.99 µM 74.88 nM - 38.04 µM Not Reported Not Reported
m-sulfonamide derivative 5b mdpi.com Not Reported Not Reported 4.9 nM 5.6 nM

The inhibitory activity of sulfonamides against carbonic anhydrases is primarily attributed to the binding of the sulfonamide group to the zinc ion (Zn²⁺) located at the enzyme's active site. mdpi.comnih.gov This interaction is a key feature of the inhibition mechanism. The deprotonated sulfonamide nitrogen atom coordinates with the Zn²⁺ ion, which is essential for the catalytic activity of the enzyme. mdpi.com This binding displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is crucial for the hydration of carbon dioxide, thereby inhibiting the enzyme's function. nih.gov Molecular docking studies have confirmed that the sulfonamide moiety plays a significant role in the inhibition by interacting with the catalytic zinc ion. nih.gov

Other Enzyme Inhibition Profiles

Beyond carbonic anhydrase, thiophene sulfonamides have been investigated for their effects on other enzymes.

While specific data for this compound is not detailed in the provided results, studies on related compounds offer insight. For instance, a study on various thiophene-2-sulfonamides revealed their potential to inhibit lactoperoxidase. One of the tested compounds demonstrated a potent competitive inhibition of lactoperoxidase with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. This indicates that thiophene-2-sulfonamides can also be effective inhibitors of this enzyme.

In Vitro Biological Activity and Mechanistic Studies of 5 Methoxythiophene 2 Sulfonamide

2

The therapeutic potential of a chemical entity is fundamentally linked to its interaction with biological targets. For 5-Methoxythiophene-2-sulfonamide, its core structure, a thiophene (B33073) ring bearing a sulfonamide group, is a well-recognized pharmacophore. This section details the in vitro biological activities of this compound and its close structural analogs against a range of therapeutically relevant enzymes. The findings are based on various enzymatic assays that quantify the inhibitory potency of these compounds.

2 Cholinesterase Inhibition (AChE, BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. While direct inhibitory data for this compound is not prominently available, studies on related thiophene-containing structures indicate that this scaffold is a promising starting point for designing cholinesterase inhibitors.

Research has shown that various derivatives incorporating a thiophene ring exhibit notable inhibitory activity. For instance, a series of synthesized thiophene derivatives were evaluated for their acetylcholinesterase inhibitory activity using the Ellman method. Several of these compounds demonstrated more potent inhibition than the reference drug, donepezil (B133215). researchgate.netdntb.gov.ua Specifically, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition, compared to 40% for donepezil under the same conditions. dntb.gov.ua

Furthermore, hybrid molecules containing a thiophene moiety have been investigated. Halogenated thiophene chalcones were found to be moderate inhibitors of both AChE and BChE, with IC50 values in the range of 14-70 µM. researchgate.net In another study, benzo[b]thiophene-chalcone hybrids proved to be effective BChE inhibitors, with compound 5h showing an IC50 value of 24.35 μM, comparable to the standard drug galantamine. nih.gov More recently, resveratrol–thiophene hybrids have demonstrated potent and selective BChE inhibition, with IC50 values of 4.6 μM and 5.3 μM, which are better than the reference drug galantamine. researchgate.net These findings collectively suggest that the thiophene nucleus is a viable scaffold for developing potent cholinesterase inhibitors.

Compound Series Target Enzyme Inhibitory Activity (IC50) Reference
Halogenated Thiophene ChalconesAChE & BChE14-70 µM researchgate.net
Benzo[b]thiophene-chalcone hybrid 5h BChE24.35 µM nih.gov
Resveratrol–Thiophene Hybrid II BChE4.6 µM researchgate.net
Resveratrol–Thiophene Hybrid III BChE5.3 µM researchgate.net

3 Glycosidase Inhibition (α-Amylase, α-Glucosidase)

Inhibitors of α-amylase and α-glucosidase are therapeutic agents for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov The potential of the thiophene sulfonamide scaffold in this area has been explored through various derivatives.

Studies on thiophene-based compounds have revealed significant inhibitory activity against these key digestive enzymes. For example, a series of thiazole (B1198619) derivatives of thiophene carbaldehyde demonstrated excellent α-glucosidase inhibition, with several compounds showing IC50 values (e.g., 10.21 ± 1.84 μM) superior to the standard, acarbose. nih.gov Similarly, certain thiosemicarbazone derivatives exhibited potent α-amylase inhibition, with IC50 values as low as 3.12 ± 0.13 µM. nih.gov

Other research into benzo[b]thiophene derivatives identified a hybrid compound, 15n , as a more potent α-amylase inhibitor than acarbose, with an IC50 value of 5.00 ± 0.18 µM. researchgate.net Another study on thiourea (B124793) derivatives based on a 3-amino-4-(thiophen-2-yl)pyridine-2(1H)-one scaffold found a compound, 9a , with an IC50 of 9.77 mM against α-glucosidase. nih.gov These results highlight that the thiophene core is a versatile platform for developing inhibitors of carbohydrate-hydrolyzing enzymes.

Compound Series Target Enzyme Inhibitory Activity (IC50) Reference
Thiazole derivative of thiophene carbaldehyde 3i α-Glucosidase10.21 ± 1.84 µM nih.gov
Thiosemicarbazone derivative 3e α-Amylase3.12 ± 0.13 µM nih.gov
Benzo[b]thiophene hybrid 15n α-Amylase5.00 ± 0.18 µM researchgate.net
Thiourea derivative 9a α-Glucosidase9.77 mM nih.gov

4 Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections by pathogens such as Helicobacter pylori. The thiophene-2-sulfonamide (B153586) scaffold has been identified as a potent inhibitor of this enzyme.

A study exploring 5-aryl-thiophene-2-sulfonamides found that several derivatives were more active than the thiourea standard. researchgate.net Another investigation into thiophene derivatives reported compounds with IC50 values ranging from 0.11 ± 0.017 μM to 0.64 ± 0.099 μM, which is significantly more potent than the standard drug's IC50 of 0.51 ± 0.028 μM. Molecular docking studies for these compounds revealed crucial interactions with key amino acid residues and the nickel ions in the urease active site. The structure-activity relationship (SAR) studies of various imidazopyridine-based oxazole (B20620) derivatives also showed potent urease inhibition, with IC50 values as low as 5.68 ± 1.66 μM, outperforming the standard thiourea.

Compound Series Target Enzyme Inhibitory Activity (IC50) Reference
Thiophene Derivative 1f Urease0.11 ± 0.017 µM
Imidazopyridine-based oxazole 4i Urease5.68 ± 1.66 µM
Imidazopyridine-based oxazole 4o Urease7.11 ± 1.24 µM

5 Anthrax Lethal Factor Inhibition

Anthrax lethal factor (LF) is a zinc-dependent metalloprotease and a primary virulence component of the anthrax toxin. nih.gov Inhibition of LF is a critical strategy for developing therapeutics against anthrax infection. nih.gov

Research into thiophene-based scaffolds has yielded potent LF inhibitors. A study on benzothiazole (B30560) thiophene sulfonamide derivatives identified several compounds with significant inhibitory activity. The most potent compounds in the series, 10 and 21 , exhibited IC50 values of 9.4 μM and 8.9 μM, respectively. nih.gov These findings underscore the potential of the thiophene sulfonamide structure as a basis for the development of novel anti-anthrax agents. The general class of sulfonamides has been explored for its potential to inhibit this zinc metalloprotease.

Compound Target Enzyme Inhibitory Activity (IC50) Reference
Compound 10 Anthrax Lethal Factor9.4 µM nih.gov
Compound 21 Anthrax Lethal Factor8.9 µM nih.gov

6 Lipoxygenase (15-LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. Specifically, 15-lipoxygenase (15-LOX) is implicated in various inflammatory conditions. Thiophene-based sulfonamides have emerged as potent inhibitors of these enzymes.

A notable study identified N-(5-substituted) thiophene-2-alkylsulfonamides as a new class of powerful 5-lipoxygenase (5-LO) inhibitors, with IC50 values ranging from 20-100 nM in cell homogenate assays. While this study focused on 5-LOX, the structural similarity of the active sites suggests potential activity against 15-LOX as well. Another study led to the identification of a 2-amino thiophene inhibitor, named ThioLox, which demonstrated competitive inhibition of 15-LOX-1 with a Ki value of 3.30 ± 0.24 mM. The anti-inflammatory properties of thiophene-pyrazole hybrids have also been linked to their selective inhibition of COX-2 and moderate inhibition of LOX enzymes.

Compound Series Target Enzyme Inhibitory Activity Reference
N-(5-substituted) thiophene-2-alkylsulfonamides5-LipoxygenaseIC50: 20-100 nM
ThioLox15-Lipoxygenase-1Ki: 3.30 ± 0.24 mM (Competitive Inhibition)

8 Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is highly expressed at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The sulfonamide (–SO2NH2) and methylsulfonyl (–SO2Me) moieties are well-known pharmacophores found in many selective COX-2 inhibitors, including celecoxib.

Thiophene-based sulfonamides have been investigated as potent and selective COX-2 inhibitors. Studies on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives revealed compounds with selective COX-2 inhibition, with IC50 values in the range of 0.31–1.40 µM. Another study on pyrazole-based derivatives containing a sulfonamide group reported selective COX-2 inhibitors with IC50 values ranging from 0.28 to 6.32 μM. The sulfonamide group plays a critical role by forming key hydrogen bond interactions within the active site of the COX-2 enzyme, contributing to both potency and selectivity.

Compound Series Target Enzyme Inhibitory Activity (IC50) Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative 29a COX-20.33 µM
Pyrazole (B372694) sulfonamide derivative 13 COX-20.28–6.32 µM

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

There is no specific data from in vitro assays detailing the antibacterial, antifungal, or antiviral properties of this compound.

The sulfonamide functional group is the basis for a major class of synthetic antimicrobial drugs that act by competitively inhibiting folic acid synthesis in microorganisms. nih.govsemanticscholar.org This mechanism grants them activity against a wide spectrum of Gram-positive and some Gram-negative bacteria, as well as some fungi and protozoa. nih.gov Furthermore, the thiophene nucleus is a key component in many compounds with demonstrated pharmacological characteristics, including antimicrobial effects. nih.govfrontiersin.orgresearchgate.net The combination of these two moieties in derivatives has been a strategy in the development of new antimicrobial agents. nih.gov For example, studies on thienopyrimidine-sulfonamide hybrids have shown activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov However, without direct testing, the specific antimicrobial profile of this compound remains uncharacterized.

Antioxidant Activity Investigations (DPPH, ABTS, H2O2 scavenging, Lipid Peroxidation)

No specific studies investigating the antioxidant capacity of this compound using standard assays such as DPPH, ABTS, hydrogen peroxide scavenging, or lipid peroxidation were found in the reviewed literature.

Thiophene derivatives, as a class, have been investigated for their antioxidant properties. nih.gov The general mechanism of antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) involves the ability of a compound to donate a hydrogen atom or an electron to stabilize these free radicals, which is typically measured by a change in color. While research on other sulfonamide derivatives has shown some potential for radical scavenging activity, the specific contribution of the this compound structure to this effect has not been experimentally determined.

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines (in vitro)

There is no available in vitro data on the antiproliferative or cytotoxic effects of this compound against any cancer cell lines.

Both sulfonamide and thiophene moieties are considered important "pharmacophores" (structural features responsible for biological activity) in the design of anticancer agents. nih.govnih.goveurekaselect.com Derivatives containing these structures have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of the cell cycle and induction of apoptosis. nih.gov For instance, a study comparing different sulfonamide derivatives found that a compound featuring a dichlorothiophene ring demonstrated potent cytotoxicity against HeLa, MDA-MB231, and MCF-7 breast and cervical cancer cell lines. nih.gov While this suggests that the thiophene sulfonamide scaffold has potential in this area, the activity of the specific, un-substituted this compound has not been reported.

Interactions with Biological Macromolecules (e.g., DNA binding)

No experimental studies detailing the interaction or binding of this compound with biological macromolecules such as DNA were identified.

The interaction with DNA is a critical mechanism for many anticancer and antimicrobial drugs. nih.gov Research into some substituted sulfonamide derivatives has explored their ability to bind to DNA, often through electrostatic interactions or by fitting into the minor groove of the DNA helix. nih.gov Computational and experimental studies on compounds like 2,5-Dichlorothiophene-3-sulfonamide have supported its potential for DNA interaction. nih.gov However, the capacity of this compound to bind to DNA or other macromolecules has not been experimentally verified.

Structure Activity Relationship Sar Studies of 5 Methoxythiophene 2 Sulfonamide Derivatives

Impact of Substituents on Biological Activity

The biological activity of 5-methoxythiophene-2-sulfonamide derivatives is highly dependent on the nature and position of various substituents on the thiophene (B33073) ring and the sulfonamide nitrogen.

The methoxy (B1213986) group at the C5 position of the thiophene ring plays a crucial role in modulating the biological activity of these sulfonamide derivatives. In studies of related thiophene-2-carboxamides, derivatives with a methoxy group on an aryl ring showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, a methoxy group was found to be more favorable for activity than a methyl group or a chlorine atom in the same position. nih.gov For instance, in a series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, the presence of dimethoxy groups led to increased activity against S. aureus and C. albicans compared to a single methoxy group, suggesting that the electron-donating nature and hydrophobicity conferred by methoxy groups can enhance biological efficacy. nih.gov The synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulfonamide highlights the interest in this scaffold for developing potential anti-inflammatory agents, underscoring the importance of the C5-methoxy substituent. mdpi.com

Substitutions on the nitrogen atom of the sulfonamide group significantly influence the molecule's properties and biological activity. The acidity of the sulfonamide proton, which is critical for its interaction with biological targets like carbonic anhydrase, is heavily influenced by the nature of the N-substituent. ijpsonline.com Replacing one of the NH hydrogens with an electron-withdrawing heteroaromatic ring can dramatically enhance the potency of sulfonamide inhibitors. ijpsonline.com

In the development of inhibitors for quorum sensing in pathogenic Vibrio species, a variety of thiophenesulfonamide-containing molecules with different heterocycle variations on the sulfonamide nitrogen were synthesized. biorxiv.org This work demonstrated that N-substitution is a key determinant of inhibitory potency. For example, the substitution of the sulfonamide with a pyrazole (B372694) ring, as seen in 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP), resulted in a highly potent inhibitor of LuxR-type proteins. biorxiv.org Similarly, in the design of kinesin spindle protein (KSP) inhibitors, modifications around the sulfonamide moiety were part of the structure-activity relationship (SAR) studies that led to potent compounds. nih.gov

The following table summarizes the effect of various N-substituents on the activity of thiophene sulfonamide derivatives.

Base ScaffoldN-SubstituentTarget/ActivityKey Finding
Thiophene-2-sulfonamide (B153586)PyrazoleQuorum Sensing Inhibition (Vibrio)Potent inhibition of LuxR-type proteins. biorxiv.org
Thiophene-2-sulfonamideHeterocyclic groupsCarbonic Anhydrase InhibitionElectron-withdrawing heterocycles enhance potency. ijpsonline.com
Benzo[b]thiophene-2-sulfonamideVarious aryl and alkyl groupsChymase InhibitionThe sulfonamide moiety acts as a crucial linker to an aryl capping group, influencing binding. researchgate.net

Substituents on the thiophene ring itself, other than the C5-methoxy group, also have a profound impact on biological activity. For instance, the presence of a 5-bromo substituent on the thiophene ring was a feature of Qstatin, a specific inhibitor of a quorum-sensing regulator in Vibrio vulnificus. biorxiv.org In another study, a 4-(1,3-benzothiazol-2-yl) group on a thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5). nih.gov

The synthesis of chalcone (B49325) derivatives containing a thiophene sulfonate group showed that various substitutions on an associated phenyl ring, which can be considered an extension of the thiophene scaffold, led to compounds with significant antibacterial and antiviral activities. rsc.org Specifically, certain substitutions resulted in excellent activity against Xanthomonas axonopodis pv. citri and remarkable inactivation of the Tobacco mosaic virus. rsc.org

The relative positions of substituents on the thiophene ring can significantly alter the biological activity of the resulting compounds. SAR studies on isomeric thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides, which are related structures, demonstrated that the arrangement of the sulfur atom and the sulfonamide group within the fused ring system is critical for their activity as topical ocular hypotensive agents. nih.gov The specific placement of substituents was optimized to enhance carbonic anhydrase inhibitory potency and water solubility. nih.gov

In a broader context of sulfonamide SAR, it is well-established that the substitution pattern on the aromatic ring is crucial. For antibacterial sulfonamides, a para-amino group relative to the sulfonamide is essential for activity, mimicking the structure of p-aminobenzoic acid (PABA). youtube.com Any deviation from this para-substitution typically results in a loss of activity. youtube.com This principle underscores the importance of positional isomerism in determining the biological function of sulfonamide-based compounds.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, are a major factor in the SAR of thiophene sulfonamides. Electron-withdrawing groups on a phenyl ring attached to a thiophene scaffold have been shown to influence biological activity. mdpi.com In a study on FOXM1 inhibitors, compounds with electron-withdrawing groups like -CN and -NO2 on a phenylacetamide moiety attached to a thieno[2,3-b]pyridine (B153569) core showed the highest inhibitory activity. mdpi.com The electron-withdrawing nature of these groups alters the electron density of the ring system, which in turn affects interactions with the biological target. mdpi.com

Correlation between Computational Data and In Vitro Activity

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict and rationalize the biological activities of this compound derivatives. These in silico approaches provide valuable insights into the binding modes of these compounds with their biological targets and help to explain the experimentally observed SAR.

Molecular docking studies have been successfully used to predict the binding of thiophenesulfonamides to their target proteins. For quorum sensing inhibitors, in silico modeling accurately predicted the efficacy of inhibitors based on amino acid conservation in the binding pocket of LuxR-type proteins. biorxiv.org Similarly, for thiophene-based carbonic anhydrase inhibitors, molecular docking was used to elucidate the inhibition mechanism, showing that the sulfonamide and thiophene moieties play significant roles in binding. nih.gov The docking results for a series of sulfonamides derived from carvacrol (B1668589) against acetylcholinesterase (AChE) confirmed the experimental findings and highlighted that the binding was driven by π-π interactions and hydrogen bonds. nih.gov

QSAR studies have also provided insights into the dominant role of electronic properties in modulating the anti-inflammatory activity of thiophene analogs. nih.gov These studies found a correlation between parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment with the observed biological activity. nih.gov

The following table presents a summary of computational data and its correlation with in vitro activity for related sulfonamide derivatives.

Compound ClassTargetComputational MethodKey Correlation
ThiophenesulfonamidesLuxR-type proteins (Vibrio)Molecular DockingPredicted efficacy based on binding pocket interactions. biorxiv.org
Thiophene-based sulfonamidesCarbonic Anhydrase I and IIMolecular DockingElucidated noncompetitive inhibition mechanism. nih.gov
Sulfonamides from carvacrolAcetylcholinesterase (AChE)Molecular DockingConfirmed binding modes and rationalized SAR. nih.gov
Thiophene analogsAnti-inflammatory targetsQSARElectronic properties (ELUMO, dipole moment) correlate with activity. nih.gov
Thieno[2,3-b]pyridinesFOXM1Molecular DockingFavorable docking scores for compounds with electron-withdrawing groups correlated with higher inhibitory activity. mdpi.com

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of new and more potent this compound derivatives for various therapeutic applications.

Design Principles for Optimized Biological Activity

The design of potent and selective inhibitors based on the this compound scaffold is guided by a detailed understanding of its structure-activity relationships (SAR). Research has primarily focused on the derivatization of this compound to enhance its inhibitory activity against various biological targets, most notably carbonic anhydrases (CAs). mdpi.comnih.gov The core principle revolves around the strategic modification of different positions on the thiophene ring and the sulfonamide group to optimize interactions with the target enzyme's active site.

A significant body of research has centered on the development of this compound derivatives as inhibitors of carbonic anhydrase (CA), an enzyme linked to various physiological and pathological processes. mdpi.comnih.gov The sulfonamide moiety is crucial for activity, as it coordinates with the zinc ion in the active site of CA isoforms. nih.gov

Key design principles for optimizing the biological activity of this compound derivatives include:

Modification at the 5-position of the Thiophene Ring: The introduction of various substituents at the 5-position of the thiophene ring has been a primary strategy for enhancing inhibitory potency and selectivity. For instance, the introduction of a benzylsulfanyl moiety at this position has been shown to yield potent inhibitors of human carbonic anhydrase (hCA) isoforms II, IX, and XII. nih.gov The nature of the substituent on the benzyl (B1604629) ring further modulates this activity.

Substitution on the Sulfonamide Nitrogen: While the primary sulfonamide group is essential for zinc binding, modifications to create secondary sulfonamides can influence the inhibitory profile. mdpi.com The addition of different amine residues can alter the physicochemical properties of the molecule, affecting its solubility, cell permeability, and interaction with the enzyme's active site.

Isosteric Replacements: The thiophene ring itself is a key pharmacophore. However, isosteric replacement with other five-membered heterocyclic rings, such as furan (B31954) or pyrrole, has been explored to modulate activity and selectivity. mdpi.com Generally, five-membered heterocyclic sulfonamides have demonstrated greater efficacy as CA inhibitors compared to their six-membered ring counterparts. mdpi.com

Introduction of Linkers: The incorporation of flexible or rigid linkers between the thiophene-sulfonamide core and other chemical moieties can lead to enhanced binding affinity. For example, a study on (benzoylaminomethyl)thiophene sulfonamides as JNK inhibitors found that the central part of the molecule was instrumental in maintaining potency. nih.gov

The following table summarizes the structure-activity relationship data for a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against different human carbonic anhydrase isoforms.

CompoundSubstituent on Benzyl RinghCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 H8958.925.44.8
2 2-CH₃12407.528.95.1
3 3-CH₃9866.821.84.5
4 4-CH₃7545.218.74.1
5 2-F15609.235.16.3
6 3-F11507.124.55.8
7 4-F6834.815.33.9
8 2-Cl214010.541.27.8
9 3-Cl18708.130.76.9
10 4-Cl9456.322.15.2
11 2-OCH₃315015.855.49.7
12 3-OCH₃286012.448.68.5
13 4-OCH₃15809.836.97.1
14 4-NO₂425025.689.715.4

Data sourced from a study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides as carbonic anhydrase inhibitors. nih.gov

The data clearly indicates that while all compounds are poor inhibitors of the cytosolic isoform hCA I, they show potent, low nanomolar inhibition of hCA II and the tumor-associated isoforms hCA IX and XII. nih.gov The substitution pattern on the benzyl ring significantly influences the inhibitory activity, with electron-donating groups like methyl and electron-withdrawing groups like fluorine at the 4-position generally leading to better inhibition compared to substituents at the 2- or 3-positions. nih.gov The presence of bulky or strongly electron-withdrawing groups, such as a nitro group, tends to decrease the inhibitory potency. nih.gov

These design principles, derived from extensive SAR studies, provide a rational basis for the future development of this compound derivatives as potent and selective enzyme inhibitors for various therapeutic applications.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for 5-Methoxythiophene-2-sulfonamide and its Analogs

The development of efficient and versatile synthetic routes is paramount for the widespread investigation of this compound and its derivatives. Future research in this area is likely to focus on innovative strategies that allow for greater molecular diversity and improved reaction yields.

One promising avenue is the application of modern cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of 5-arylthiophene-2-sulfonamides from 5-bromothiophene-2-sulfonamide (B1270684) and various aryl boronic acids. nih.gov Future work could adapt this methodology to introduce a methoxy (B1213986) group, potentially through the use of methoxy-substituted boronic acids or by exploring alternative coupling partners.

Furthermore, the direct functionalization of the thiophene (B33073) ring presents another exciting research frontier. Methods for the direct C-H activation and subsequent methoxylation of thiophene sulfonamides could offer a more atom-economical and streamlined synthetic approach compared to traditional multi-step sequences.

The synthesis of analogs will also be a key focus. This will involve the preparation of a library of compounds with variations in the substitution pattern of the thiophene ring and modifications to the sulfonamide group. For example, starting from 2-bromothiophene, chlorosulfonation can yield 5-bromothiophene-2-sulfonamide, a key intermediate for further derivatization. nih.govrsc.org This intermediate can then be reacted with various nucleophiles or subjected to coupling reactions to generate a diverse range of analogs.

Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design

Computational chemistry offers powerful tools to predict the behavior of molecules and to guide the design of new and more effective compounds. For this compound, advanced computational modeling will be instrumental in elucidating its potential mechanisms of action and in the rational design of novel derivatives.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound, such as its HOMO-LUMO energy gap and molecular electrostatic potential. mdpi.com This information provides insights into the molecule's reactivity and its potential interaction sites with biological targets. For instance, DFT studies on related thiophene derivatives have been used to understand their molecular and electronic properties. mdpi.com

Molecular docking simulations are another critical tool. These simulations can predict the binding mode and affinity of this compound and its analogs to the active sites of various enzymes. By understanding these interactions at a molecular level, researchers can rationally design modifications to the scaffold to enhance potency and selectivity. For example, docking studies have been used to rationalize the inhibitory activity of sulfonamides against enzymes like carbonic anhydrase. rsc.org It has been proposed that the binding of heterocyclic sulfonamides to carbonic anhydrase can occur in different orientations, with the heterocyclic sulfur atom interacting with either a coordinated water molecule or a hydrophobic part of the active site. nih.gov

Future computational work should focus on building accurate models of this compound interacting with potential biological targets to guide the synthesis of next-generation compounds with improved pharmacological profiles.

Identification of New In Vitro Biological Targets for Thiophene Sulfonamides

The thiophene sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. While some targets have been identified, a systematic exploration of the biological space for this compound is a crucial area for future research.

Initial investigations have shown that thiophene-2-sulfonamides are effective inhibitors of carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes. mdpi.com Different isoforms of CA are involved in various physiological and pathological processes, making them attractive drug targets. rsc.org For example, 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have shown potent inhibition of human CA isoforms II, IX, and XII. nih.gov The methoxy group in this compound could influence its selectivity and potency against different CA isoforms.

Another important target for thiophene sulfonamides is 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as potent 5-LO inhibitors. nih.gov The anti-inflammatory potential of this compound through 5-LO inhibition warrants further investigation.

Future research should employ high-throughput screening and proteomics approaches to identify novel protein targets for this compound and its analogs. This will broaden the understanding of its pharmacological profile and open up new therapeutic avenues.

Development of Targeted Enzyme Inhibitors Based on this compound Scaffold

Building upon the identification of biological targets, a major research focus will be the development of potent and selective enzyme inhibitors based on the this compound scaffold. This will involve a detailed exploration of the structure-activity relationships (SAR).

For carbonic anhydrase inhibitors , the substitution at the 5-position of the thiophene ring is known to be critical for isoform selectivity. nih.govresearchgate.net The methoxy group in this compound could confer selectivity for specific CA isoforms, such as those that are tumor-associated (e.g., CA IX and XII). Future work will involve synthesizing a series of analogs with different alkoxy groups at the 5-position and evaluating their inhibitory activity against a panel of CA isoforms.

Compound ClassTarget EnzymeKey Findings
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamidesCarbonic Anhydrases (CA I, II, IX, XII)Effective inhibition of hCA II, IX, and XII in the subnanomolar to nanomolar range. nih.gov
N-(5-substituted) thiophene-2-alkylsulfonamides5-Lipoxygenase (5-LO)Dose-dependent inhibition with IC50 values ranging from 20-100 nM in cell homogenate assays. nih.gov
Benzo[b]thiophene-2-sulfonamide derivativesHuman ChymaseIdentified as a new class of potent and selective chymase inhibitors. nih.gov

For 5-lipoxygenase inhibitors , the nature of the substituent at the 5-position also plays a crucial role in determining potency. The development of this compound analogs could lead to new anti-inflammatory agents with improved efficacy and safety profiles.

Furthermore, the benzo[b]thiophene-2-sulfonamide scaffold has been identified as a novel inhibitor of human chymase , a serine protease involved in cardiovascular diseases. nih.gov This suggests that this compound could also be explored as a potential chymase inhibitor.

Applications in Biochemical Tool Development

The inherent properties of the thiophene ring make the this compound scaffold an attractive candidate for the development of biochemical tools, such as fluorescent probes and imaging agents.

Thiophene-based dyes have been successfully used for probing cellular membranes and for detecting biologically important molecules like NAD(P)H. nih.govnih.gov These dyes often feature a push-pull electronic system, where the thiophene acts as a π-conjugated bridge. The methoxy group of this compound can act as an electron-donating group, which could be exploited in the design of new fluorescent probes.

Future research could focus on conjugating the this compound scaffold to fluorophores to create probes for specific enzymes. For example, a fluorescently labeled version of a potent and selective CA inhibitor could be used to visualize the localization and activity of specific CA isoforms in living cells. Thiophene-based dyes have demonstrated utility in imaging membranes by fluorescence and second harmonic generation (SHG). nih.gov

Moreover, thiophene-based fluorescent probes have been developed for the detection of thiophenols. mdpi.com By modifying the sulfonamide group of this compound, it may be possible to create novel sensors for other biologically relevant analytes. The development of such tools would provide invaluable insights into complex biological processes and could have applications in diagnostics and drug discovery.

Q & A

Q. What are the standard synthetic routes for 5-Methoxythiophene-2-sulfonamide?

The synthesis typically involves reacting 5-methoxythiophene-2-amine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the reaction to completion. Purification often employs column chromatography or recrystallization .

Q. How can researchers optimize solvent selection for sulfonamide synthesis?

Solvent polarity and dielectric constant significantly impact reaction yield. For example, methanol and ethanol often yield higher product purity (~70-76%) compared to aprotic solvents like THF (60-66%) (Table 1). Solvent choice should align with reactant solubility and reaction kinetics .

Table 1: Solvent Influence on Sulfonamide Synthesis Yields

SolventAverage Yield (%)
Methanol76
Ethanol72
THF63
Acetonitrile53

Q. What purification methods are recommended for isolating this compound?

Solid-phase extraction (SPE) or thin-layer chromatography (TLC) are effective for preliminary purification. For high-purity isolates (>95%), preparative HPLC with a C18 column and methanol/water mobile phase is advised. Confirmation via 1^1H NMR and LC-MS ensures structural integrity .

Advanced Research Questions

Q. How can computational methods aid in understanding the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins like carbonic anhydrase or antimicrobial enzymes. Pairing these with MD simulations (GROMACS) validates stability of ligand-receptor complexes, guiding structure-activity relationship (SAR) studies .

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in antimicrobial or antitumor efficacy often arise from variations in assay conditions (e.g., bacterial strains, incubation time). Standardizing protocols (CLSI guidelines) and conducting dose-response curves (IC50_{50}/MIC values) with positive controls (e.g., ciprofloxacin) ensure reproducibility .

Q. What analytical techniques are critical for characterizing sulfonamide crystallinity?

Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture) resolves molecular packing and hydrogen-bonding networks. Pair with PXRD to confirm phase purity and DSC/TGA to assess thermal stability (melting point decomposition >200°C) .

Q. How can solvent effects on sulfonamide solubility be systematically evaluated?

Use the shake-flask method: dissolve the compound in DMSO (stock solution) and dilute into buffers (pH 1–10) or organic solvents (e.g., methanol, acetonitrile). Quantify solubility via UV-Vis spectroscopy (λ~270 nm) and correlate with Hansen solubility parameters .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiophene ring to reduce oxidative metabolism. Assess stability in liver microsomes (human/rat) with LC-MS/MS monitoring. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can identify major metabolic pathways .

Methodological Considerations

  • Contradictory Data Resolution : When conflicting biological data arise, employ orthogonal assays (e.g., enzyme inhibition + cell viability) and validate with knockout models (CRISPR/Cas9) to confirm target specificity .
  • Synthesis Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent ratio) and identify critical factors via Pareto charts .
  • Spectroscopic Characterization : Combine 13^{13}C NMR (for sulfonamide S=O confirmation) and FT-IR (stretching bands at 1150–1350 cm1^{-1}) to verify functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.